Benzophenone, 4-(2-hydroxybenzylidenamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

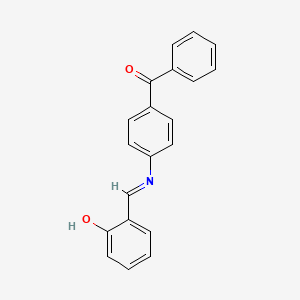

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and aniline derivatives. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone typically involves the condensation reaction between 2-hydroxybenzaldehyde and aniline derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

{3,4-Bis[(2-hydroxybenzylidene)amino]phenyl}phenylmethanone: Another Schiff base with similar properties and applications.

1-{4-[(2-hydroxybenzylidene)amino]phenyl}ethanone oxime: A related compound with similar chemical structure and reactivity.

Uniqueness

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .

Biological Activity

Benzophenone, 4-(2-hydroxybenzylidenamino)-, also known as BP-4 or Sulisobenzone, is a compound recognized for its diverse biological activities, particularly in the context of its use as a UV filter in sunscreens and other cosmetic products. This article reviews the biological activity of BP-4, focusing on its pharmacological effects, potential toxicity, and implications for human health and environmental safety.

BP-4 is a derivative of benzophenone that contains a hydroxybenzylidenamino group. Its chemical structure allows it to absorb UV radiation effectively, making it a common ingredient in sun protection formulations. The compound's ability to absorb UV light is primarily due to its conjugated double bond system, which stabilizes the excited state after photon absorption.

1. Antioxidant Properties

Benzophenones, including BP-4, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress. The antioxidant activity of BP-4 has been quantified using various assays, including the DPPH radical scavenging assay. The Trolox Equivalent Antioxidant Capacity (TEAC) values provide insight into the relative antioxidant strength of BP-4 compared to other compounds:

| Compound | TEAC Value (mmol L⁻¹) |

|---|---|

| BP-4 | 1.45 ± 0.08 |

| 2b | 2.1 ± 0.05 |

| Luteolin | 2.1 ± 0.05 |

These findings suggest that while BP-4 exhibits antioxidant activity, it may not be as potent as other phenolic compounds.

2. Endocrine Disruption

BP-4 has been implicated in endocrine disruption, particularly concerning estrogenic and anti-estrogenic activities. Studies involving zebrafish have shown that exposure to BP-4 alters the expression of genes involved in hormonal pathways:

- In eleuthero-embryos , BP-4 induced transcripts related to estrogen signaling at concentrations as low as 3000 µg/L.

- In adult male zebrafish , differential expression was observed: down-regulation of estrogen-related genes in the liver contrasted with up-regulation in the brain.

This dual action suggests that BP-4 may interfere with sex hormone systems in aquatic organisms, raising concerns about its environmental impact and potential risks to human health through bioaccumulation .

1. Hepatotoxicity

Toxicological assessments indicate that BP-4 primarily affects the liver and kidneys in animal models. In rats and mice, exposure to BP-4 resulted in:

- Increased liver weights.

- Hepatocellular hypertrophy.

- Alterations in clinical chemistry parameters indicative of liver stress.

These findings highlight the need for caution regarding BP-4's use in consumer products due to potential hepatotoxic effects .

2. Skin Sensitization and Allergic Reactions

BP-4 has been recognized as an allergen, particularly in individuals with photoallergic reactions to UV filters. Its classification as "Allergen of the Year" in 2014 underscores its relevance in dermatological studies . Clinical observations have noted increased incidences of contact dermatitis associated with products containing BP-4.

Case Studies

Case Study: Endocrine Disruption in Aquatic Species

A study conducted on zebrafish exposed to varying concentrations of BP-4 demonstrated significant alterations in gene expression related to reproductive health:

- Method : Zebrafish were exposed to BP-4 from embryonic stages through adulthood.

- Findings : Elevated levels of vitellogenin (a biomarker for estrogen exposure) were detected in both juvenile and adult fish, indicating estrogenic activity.

This study illustrates the potential ecological risks posed by BP-4 when released into aquatic environments .

Properties

Molecular Formula |

C20H15NO2 |

|---|---|

Molecular Weight |

301.3 g/mol |

IUPAC Name |

[4-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone |

InChI |

InChI=1S/C20H15NO2/c22-19-9-5-4-8-17(19)14-21-18-12-10-16(11-13-18)20(23)15-6-2-1-3-7-15/h1-14,22H |

InChI Key |

NJIDMUYXBWZOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.